(R)-3-Amino-7-((tert-butoxycarbonyl)amino)heptanoic acid
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Overview
Description
®-3-Amino-7-((tert-butoxycarbonyl)amino)heptanoic acid is a compound that features an amino group and a tert-butoxycarbonyl (Boc) protected amino group. The Boc group is commonly used in organic synthesis to protect amines from undesired reactions during chemical transformations . This compound is of interest in various fields, including organic chemistry and peptide synthesis, due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-7-((tert-butoxycarbonyl)amino)heptanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide . The reaction can be carried out in aqueous conditions or in organic solvents like acetonitrile with 4-dimethylaminopyridine (DMAP) as a catalyst . The reaction conditions can vary, but common methods include:
- Stirring the amine and Boc2O in water at ambient temperature .
- Heating the mixture in tetrahydrofuran (THF) at 40°C .
- Using a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes .
Industrial Production Methods
Industrial production of Boc-protected amino acids often involves optimized reaction conditions to maximize yield and purity. The use of di-tert-butyl pyrocarbonate has been studied to understand the influence of reaction conditions on the synthesis of Boc derivatives . This approach allows for the efficient production of Boc-protected amino acids on a larger scale.
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-7-((tert-butoxycarbonyl)amino)heptanoic acid undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Coupling Reactions: Formation of peptide bonds using coupling reagents such as N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid, and methanol are commonly used for Boc deprotection.
Major Products Formed
Scientific Research Applications
®-3-Amino-7-((tert-butoxycarbonyl)amino)heptanoic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Peptide Synthesis: Employed in the synthesis of peptides and proteins due to its protected amino group.
Medicinal Chemistry: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industrial Applications: Utilized in the production of amino acid derivatives and other fine chemicals.
Mechanism of Action
The mechanism of action of ®-3-Amino-7-((tert-butoxycarbonyl)amino)heptanoic acid primarily involves its role as a protected amino acid. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions . Upon deprotection, the free amine can participate in various reactions, such as peptide bond formation .
Comparison with Similar Compounds
Similar Compounds
®-3-Amino-7-aminoheptanoic acid: Lacks the Boc protection, making it more reactive in certain conditions.
®-3-Amino-7-((benzyloxycarbonyl)amino)heptanoic acid: Uses a different protecting group (benzyloxycarbonyl) which has different deprotection conditions and stability.
Uniqueness
®-3-Amino-7-((tert-butoxycarbonyl)amino)heptanoic acid is unique due to the Boc protecting group, which provides stability under a variety of reaction conditions and can be selectively removed . This makes it particularly useful in multi-step organic synthesis and peptide chemistry.
Properties
IUPAC Name |
(3R)-3-amino-7-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O4/c1-12(2,3)18-11(17)14-7-5-4-6-9(13)8-10(15)16/h9H,4-8,13H2,1-3H3,(H,14,17)(H,15,16)/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CROHJZFRKSKYNH-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(CC(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@H](CC(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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